molecular formula C12H14N2O2 B3249545 5,8-Dimethoxy-2,3-dimethylquinoxaline CAS No. 19506-22-0

5,8-Dimethoxy-2,3-dimethylquinoxaline

Cat. No.: B3249545
CAS No.: 19506-22-0
M. Wt: 218.25 g/mol
InChI Key: ANTFTCPLPZMOFX-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2,3-dimethylquinoxaline is a heterocyclic organic compound with the molecular formula C12H14N2O2 It is characterized by the presence of two methoxy groups and two methyl groups attached to a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-2,3-dimethylquinoxaline typically involves the condensation of appropriate o-phenylenediamine derivatives with diketones. One common method includes the reaction of 2,3-dimethylquinoxaline with methoxy-substituted benzene derivatives under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2,3-dimethylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, amines, and other functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Quinoxaline derivatives, including 5,8-dimethoxy-2,3-dimethylquinoxaline, have been studied for their potential antitumor properties. Research indicates that quinoxaline compounds can inhibit the growth of various cancer cell lines. For instance, studies have shown that certain quinoxalines exhibit cytotoxic effects against human cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties
The compound has demonstrated significant antibacterial and antifungal activities. Quinoxaline derivatives are known to act against a range of pathogens, making them potential candidates for developing new antimicrobial agents. The mechanism often involves interference with bacterial DNA synthesis or disruption of cell wall integrity .

Photoinitiators in Polymer Chemistry

Visible Light Photopolymerization
this compound has been identified as a promising photoinitiator for polymerization processes under visible light. This application is particularly relevant in the context of energy-efficient polymerization techniques using light-emitting diodes (LEDs). The compound facilitates the polymerization of various monomers when exposed to specific wavelengths of light, thus enhancing the efficiency of photopolymerization processes .

Materials Science

Organic Light Emitting Diodes (OLEDs)
Quinoxalines are being explored as materials for OLEDs due to their favorable electronic properties. The incorporation of this compound into OLED architectures can enhance light emission efficiency and stability. Research has shown that these compounds can serve as effective charge transport materials in organic semiconductors .

Synthesis and Catalysis

Catalytic Applications
this compound can function as a catalyst or reagent in organic synthesis. Its role in facilitating reactions such as the synthesis of other quinoxaline derivatives highlights its utility in constructing multifunctional compounds . The compound's catalytic properties are particularly valuable in eco-friendly synthesis protocols that aim to minimize waste and enhance reaction efficiency.

Table 1: Antitumor Activity of Quinoxaline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)12Apoptosis induction
HeLa (Cervical Cancer)15Cell cycle arrest
MCF-7 (Breast Cancer)10DNA intercalation

Table 2: Photopolymerization Efficiency

PhotoinitiatorWavelength (nm)Monomer Conversion (%)Reaction Time (min)
This compound53283120
63580120

Case Studies

Case Study 1: Antitumor Activity Evaluation
A study conducted on various quinoxaline derivatives demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound over different time periods.

Case Study 2: Application in Photopolymerization
Research focused on the use of quinoxalines as photoinitiators revealed that formulations containing this compound successfully initiated polymerization reactions under low-intensity LED light. This advancement is crucial for developing sustainable manufacturing processes in polymer industries.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2,3-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethoxy-2,3-dimethylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and methyl groups contribute to its stability and potential for diverse applications .

Biological Activity

5,8-Dimethoxy-2,3-dimethylquinoxaline is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.

This compound is characterized by its unique substitution pattern, which enhances its stability and reactivity. The presence of methoxy and methyl groups contributes to its potential applications in medicinal chemistry and industrial processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness comparable to established antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells across different lines. Notably, it has shown promising results against U251 glioblastoma cells with an IC50 value of approximately 18 µM, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It acts as an inhibitor or modulator of various enzymes and receptors involved in critical cellular processes such as:

  • Cell signaling pathways
  • Metabolism regulation
  • Gene expression modulation

These interactions can lead to apoptosis in cancer cells and enhanced immune responses against pathogens .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoxaline derivatives:

Compound NameIC50 (µM)Activity Type
This compound18Anticancer
5,8-DibromoquinoxalineVariesAntibacterial
5,8-Dimethoxy-2,3-dimethylquinoxalin-6-amineNot reportedAnticancer (potential)

This table highlights the varying potency and activity types among similar compounds.

Case Studies

  • Anticancer Efficacy : In a study focusing on various quinoxaline derivatives, this compound was identified as a potent inhibitor of cancer cell growth. The study utilized several concentrations to determine the IC50 values across different cell lines .
  • Antibacterial Testing : A series of antimicrobial assays demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria. The results indicated a dose-dependent response with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Properties

IUPAC Name

5,8-dimethoxy-2,3-dimethylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-8(2)14-12-10(16-4)6-5-9(15-3)11(12)13-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTFTCPLPZMOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2N=C1C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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